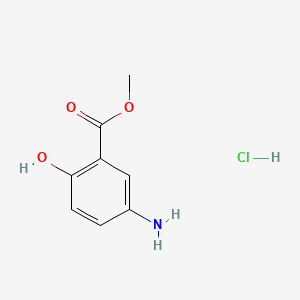

Methyl 5-aminosalicylate hydrochloride

Description

Contextualization within Aminosalicylate Chemistry

The field of aminosalicylate chemistry is rooted in the structure of salicylic (B10762653) acid, a monohydroxybenzoic acid. The introduction of an amino group to the salicylic acid backbone gives rise to aminobenzoic acids, with 5-aminosalicylic acid (5-ASA), also known as mesalamine, being a prominent member. nih.gov Methyl 5-aminosalicylate (B10771825) is the methyl ester of 5-ASA, formed by the esterification of the carboxylic acid group of 5-ASA with methanol (B129727). prepchem.com

The hydrochloride salt form, Methyl 5-aminosalicylate hydrochloride, is created by treating the parent compound with hydrochloric acid. This protonates the basic amino group, forming an ammonium (B1175870) salt. This conversion is a common strategy in organic chemistry to enhance the stability and modify the solubility of amine-containing compounds.

The broader chemical family includes compounds like sulfasalazine, which is a conjugate of 5-aminosalicylate and sulfapyridine. nih.gov These related structures underscore the versatility of the 5-ASA scaffold in chemical synthesis, where it serves as a foundational piece for creating more complex molecules. wikipedia.org The study of Methyl 5-aminosalicylate hydrochloride provides insight into the reactivity and properties of this important class of bifunctional aromatic compounds.

Structural Features and Chemical Significance

The chemical behavior and utility of Methyl 5-aminosalicylate hydrochloride are dictated by its distinct structural arrangement. The molecule is a disubstituted benzoic acid ester featuring three key functional groups attached to an aromatic ring: a phenolic hydroxyl (-OH) group, an amino (-NH2) group (protonated as -NH3+Cl- in the hydrochloride salt), and a methyl ester (-COOCH3) group. chemicalbook.com

Each functional group imparts specific reactivity:

Phenolic Hydroxyl Group: This group is weakly acidic and can participate in reactions such as etherification. It also plays a crucial role in directing the position of further electrophilic aromatic substitution.

Amino Group: As a primary aromatic amine, this group is basic and is the site of salt formation. It can be readily acylated, alkylated, or diazotized, making it a key handle for synthetic transformations.

Methyl Ester Group: This group modifies the solubility of the compound compared to its parent carboxylic acid. It can be hydrolyzed back to the carboxylic acid or converted into other derivatives like amides, providing further synthetic pathways.

The combination of these groups on a single aromatic ring makes Methyl 5-aminosalicylate a versatile intermediate for constructing complex organic molecules. Its synthesis is often achieved through the Fischer esterification of 5-aminosalicylic acid or by using reagents like thionyl chloride in methanol. prepchem.comchemicalbook.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 42753-75-3 | chemicalbook.com |

| Molecular Formula | C8H9NO3 | chemicalbook.comchemicalbook.com |

| Molecular Weight | 167.16 g/mol | chemicalbook.com |

| Melting Point | 93-99 °C | chemicalbook.com |

| Form | Solid |

Overview of Research Trajectories Excluding Biopharmaceutical Applications

Beyond its connection to pharmaceuticals, Methyl 5-aminosalicylate hydrochloride serves as a valuable entity in several areas of chemical synthesis and materials science. Research in these domains leverages its multifunctional structure for the creation of novel compounds and materials.

Key research applications include:

Intermediate in Organic Synthesis: The compound is utilized as a precursor in the synthesis of diverse and complex molecules. For instance, it is a documented starting material in the preparation of sphingosine (B13886) kinase inhibitors, highlighting its role as a foundational building block in multi-step synthetic sequences. chemicalbook.com

Dye and Pigment Chemistry: The aromatic amine functionality allows Methyl 5-aminosalicylate to be a precursor in the manufacture of azo dyes and sulfur dyes. chemicalbook.com The amino group can be diazotized and coupled with other aromatic systems to generate highly colored compounds.

Photographic and Imaging Science: The compound has been used in the formulation of light-sensitive papers, where its chemical properties contribute to the image-forming process. chemicalbook.com

Process Chemistry and Synthesis Optimization: The synthesis of Methyl 5-aminosalicylate itself is a subject of study. One documented method involves reacting 5-aminosalicylic acid with methanol and thionyl chloride, followed by a controlled workup procedure involving pH adjustments to precipitate the final product with high yield. chemicalbook.com Such studies are crucial for developing efficient and scalable chemical manufacturing processes.

| Research Area | Specific Use | Source |

|---|---|---|

| Organic Synthesis | Precursor for sphingosine kinase inhibitors and other complex molecules. | chemicalbook.com |

| Dye Manufacturing | Intermediate for azo and sulfur dyes. | chemicalbook.com |

| Imaging Science | Component in the production of light-sensitive paper. | chemicalbook.com |

| Chemical Process Development | Subject of synthesis optimization studies, such as Fischer esterification. | prepchem.comchemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

110065-66-2 |

|---|---|

Molecular Formula |

C8H10ClNO3 |

Molecular Weight |

203.62 g/mol |

IUPAC Name |

methyl 5-amino-2-hydroxybenzoate;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4,10H,9H2,1H3;1H |

InChI Key |

OEOSSGDBJRJDHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Esterification Reactions for Methyl 5-aminosalicylate (B10771825) Synthesis

The conversion of the carboxylic acid group of a salicylic (B10762653) acid derivative into a methyl ester is a critical step. This is typically achieved through direct esterification or transesterification processes.

Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method for synthesizing methyl 5-aminosalicylate. prepchem.com This acid-catalyzed reaction involves treating 5-aminosalicylic acid with an excess of methanol (B129727). ma.edu The presence of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. ma.edu

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). chemicalbook.com When sulfuric acid is used, the mixture of 5-aminosalicylic acid and methanol is typically heated to reflux to drive the reaction toward completion. chemicalbook.com An alternative approach uses thionyl chloride, which reacts with methanol to form HCl in situ, which then acts as the catalyst. chemicalbook.com This method also proceeds under reflux conditions. chemicalbook.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is typically isolated by neutralizing the excess acid, precipitating the methyl 5-aminosalicylate, and purifying it through filtration and washing. chemicalbook.com

| Starting Material | Reagent | Catalyst | Key Conditions | Yield |

|---|---|---|---|---|

| 5-Aminosalicylic acid | Methanol | Sulfuric Acid (conc.) | Reflux | 62% |

| 5-Aminosalicylic acid | Methanol | Thionyl Chloride | Reflux for 15-16 hours | 90% |

Transesterification is another viable, albeit less direct, route for obtaining methyl 5-aminosalicylate. This process involves the conversion of one ester into another by reaction with an alcohol. masterorganicchemistry.com In this context, an existing ester of 5-aminosalicylic acid (e.g., ethyl or benzyl (B1604629) 5-aminosalicylate) would be reacted with a large excess of methanol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org

Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation of the carbonyl group. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of a methoxide (B1231860) ion (formed by reacting methanol with a strong base) on the ester carbonyl. masterorganicchemistry.com To ensure a high yield of the methyl ester, methanol is typically used as the solvent to shift the equilibrium in favor of the desired product. masterorganicchemistry.com While a standard procedure in organic synthesis, specific examples focused on methyl 5-aminosalicylate are less prevalent in the literature compared to direct esterification methods. organic-chemistry.org

Amination Strategies for the Salicylate (B1505791) Moiety

Introducing the amino group at the C5 position of the salicylate ring is a key transformation that can be accomplished through several synthetic strategies. The most prominent method involves the reduction of a nitro group precursor.

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org In a hypothetical pathway to methyl 5-aminosalicylate, a suitable precursor such as methyl 2-hydroxy-5-formylbenzoate would be reacted with an ammonia (B1221849) source (like ammonia or an ammonium (B1175870) salt) to form an intermediate imine. masterorganicchemistry.com This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine intermediate without affecting the initial carbonyl group. masterorganicchemistry.com The reaction is typically a one-pot process performed under weakly acidic conditions to facilitate imine formation. wikipedia.org While this pathway is synthetically plausible, it is not the most commonly cited route for the industrial production of methyl 5-aminosalicylate, which more frequently relies on the reduction of a nitro compound.

The most widely employed strategy for introducing the amine functionality is through the reduction of a nitrated precursor. nih.gov This two-step approach begins with the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then esterified to yield methyl 5-nitrosalicylate. google.comchemicalbook.com Alternatively, methyl salicylate can be nitrated directly.

The subsequent reduction of the nitro group of methyl 5-nitrosalicylate to the amino group of methyl 5-aminosalicylate is a high-yielding and clean reaction. nih.gov A standard and efficient method for this transformation is catalytic hydrogenation. nih.govgoogle.com This involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov Palladium on activated charcoal (Pd/C) is a highly effective catalyst for this purpose. nih.govgoogle.com The reaction is typically carried out in a solvent such as methanol. nih.gov This method is favored for its high efficiency and the clean nature of the conversion, where the primary byproduct is water.

| Starting Material | Reducing Agent/Catalyst | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 5-Nitrosalicylic acid | H₂, Pd/C (10%) | Methanol | 50 psi H₂, 3 hours | 5-Aminosalicyl-alanine methyl ester* |

| 5-Nitrosalicylic acid | H₂, Pd/C | Methanol | Pressure: 1.0 MPa, Temp: 50°C | 5-Aminosalicylic acid |

*Note: This example from the literature involves a derivative but demonstrates the core reduction step. nih.gov

Hydrochloride Salt Formation Techniques

Once methyl 5-aminosalicylate free base has been synthesized and purified, the final step is its conversion to the hydrochloride salt. This is done to improve the compound's stability and solubility. The formation of the hydrochloride salt is an acid-base reaction where the basic amino group on the salicylate ring is protonated by hydrochloric acid.

A straightforward method involves dissolving the methyl 5-aminosalicylate base in a suitable solvent and treating it with aqueous hydrochloric acid. However, to obtain an anhydrous salt and avoid potential solubility losses in water, non-aqueous methods are often preferred. google.com One common laboratory and industrial technique is to dissolve the free base in an appropriate organic solvent (such as diethyl ether or isopropanol) and bubble anhydrous hydrogen chloride gas through the solution. google.com This typically causes the hydrochloride salt to precipitate, which can then be collected by filtration. google.com Another method involves the trituration of the free base with a solution of hydrochloric acid, such as 1N HCl, which can directly yield the salt. prepchem.com An alternative anhydrous technique is the use of trimethylchlorosilane in a protic solvent, which generates HCl in situ for the salt formation. google.com

Optimization of Reaction Conditions and Yield

Catalytic Systems and Enhancements

The choice of catalyst is fundamental to the efficiency of the esterification of 5-aminosalicylic acid. The reaction is typically catalyzed by strong Brønsted or Lewis acids. mdpi.com

Homogeneous Catalysts: Conventional methods predominantly use strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comma.edu Thionyl chloride (SOCl₂) is also frequently used; it reacts with the methanol solvent to generate HCl in situ, which then acts as the catalyst. chemicalbook.com These homogeneous catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. masterorganicchemistry.com While effective, these catalysts can present challenges in separation from the product mixture and may contribute to acidic waste streams.

Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, research into solid acid catalysts has been conducted, particularly for the esterification of the parent compound, salicylic acid. These heterogeneous catalysts offer advantages such as easier separation, potential for recycling, and often milder reaction conditions. Examples of effective solid acids for salicylic acid esterification include:

Sulfated Zirconia: This superacid catalyst has demonstrated high yield, selectivity, and reusability in the esterification of salicylic acid with methanol.

Cation-Exchange Resins: Resins modified with metal ions, such as Ce⁴⁺, have been shown to be effective catalysts. The catalytic activity is attributed to the Lewis acid sites created by the metal ions. researchgate.net

Functionalized Polymers: Polyethylene glycol (PEG) functionalized with sulfonic acid groups has been synthesized and used as a catalyst, demonstrating how polymeric supports can be used to create effective catalytic systems. researchgate.net

While these specific heterogeneous catalysts have been primarily studied for salicylic acid, they represent a promising area for enhancing the synthesis of Methyl 5-aminosalicylate by potentially improving yields, simplifying purification, and creating more environmentally benign processes.

Solvent Effects on Synthetic Efficiency

In the context of producing Methyl 5-aminosalicylate via Fischer esterification, methanol serves a dual role as both a reactant and the reaction solvent. chemicalbook.com The use of a large excess of methanol helps to fully dissolve the 5-aminosalicylic acid starting material and also pushes the reaction equilibrium towards the formation of the methyl ester, as dictated by Le Châtelier's principle. ma.edu

While methanol is the standard, the choice of solvent can significantly influence reaction outcomes in other synthetic contexts. For instance, in the purification and crystallization of the precursor 5-aminosalicylic acid, the addition of organic solvents like acetone, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) to an aqueous solution was found to modify the crystal habit. nih.gov This is due to the varying adsorption energies of solvent molecules onto different crystal faces, which can impact downstream processing. While this relates to crystallization rather than synthesis, it demonstrates the powerful influence of solvent-product interactions.

In some organic reactions, conducting the synthesis in a solvent-free environment can lead to significantly higher yields and shorter reaction times. researchgate.net For the esterification of salicylic acid, dichloromethane (B109758) (DCM) is often used as a co-solvent or for extraction during the workup phase to separate the organic product from the aqueous phase. chemicalbook.com The efficiency of this extraction step is crucial for the final isolated yield. However, there is a lack of systematic studies comparing the efficiency of different solvents for the primary synthesis of Methyl 5-aminosalicylate.

Alternative Synthetic Pathways and Novel Approaches

A significant alternative pathway begins with 5-nitrosalicylic acid . This multi-step approach involves two key transformations:

Esterification: The carboxyl group of 5-nitrosalicylic acid is first esterified with methanol. This reaction is often catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like ethyl acetate (B1210297). nih.gov

Nitro Group Reduction: The nitro group of the resulting methyl 5-nitrosalicylate is then reduced to an amino group. This reduction is commonly achieved through catalytic hydrogenation. A typical system involves using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere (e.g., 50 psi) in a solvent such as methanol. nih.gov

This pathway strategically delays the introduction of the sensitive amino group, which can sometimes complicate the esterification step.

Another novel approach involves the synthesis of polymers incorporating 5-ASA derivatives. For example, solution polymerization has been used to create poly(anhydride-esters) containing 5-ASA. In this method, a 5-ASA derivative (with the amino group protected) is first linked to a diacid like sebacic acid to form a new monomer. This monomer is then polymerized using an agent like triphosgene (B27547) in a solvent such as dichloromethane. nih.gov While the end product is a polymer rather than the simple methyl ester, this methodology represents a novel synthetic approach to creating new materials and potential prodrugs based on the 5-aminosalicylate structure.

Furthermore, innovations in synthesizing the key precursor, 5-aminosalicylic acid, can be considered part of a broader alternative strategy. A proposed multistep synthesis starting from 2-chlorobenzoic acid offers a completely different route to 5-ASA, which could then be esterified. researchgate.net

Chemical Transformations and Derivatization Reactions

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 5-aminosalicylate (B10771825) hydrochloride is activated towards electrophilic aromatic substitution by the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The methoxycarbonyl group (-COOCH3) is a deactivating group and a meta-director. The interplay of these directing effects determines the regioselectivity of the substitution reactions.

Halogenation Studies

Halogenation of Methyl 5-aminosalicylate hydrochloride introduces one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring. The specific reagents and reaction conditions determine the extent and position of halogenation.

Bromination: The bromination of aromatic compounds is a common electrophilic substitution reaction. For activated rings like that in Methyl 5-aminosalicylate, mild brominating agents can be used.

Reagents and Conditions: A common reagent for the bromination of activated aromatic rings is N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH2Cl2). The reaction can often be carried out at room temperature. nih.gov

Regioselectivity: The amino and hydroxyl groups are strong ortho, para-directors. Given that the position para to the hydroxyl group is occupied by the amino group, and the position para to the amino group is occupied by the hydroxyl group, the incoming electrophile will be directed to the positions ortho to these activating groups. Therefore, bromination is expected to occur at the C3 and C6 positions. Due to steric hindrance from the adjacent hydroxyl and methoxycarbonyl groups, the C3 position is the most likely site for monobromination.

Chlorination and Iodination: Similar to bromination, chlorination and iodination can be achieved using appropriate electrophilic halogenating agents.

Chlorination: Reagents such as N-chlorosuccinimide (NCS) can be employed for the chlorination of the aromatic ring under mild conditions.

Iodination: Iodination can be accomplished using reagents like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent. tcichemicals.com 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of sulfuric acid is another effective reagent for the iodination of aromatic compounds. tcichemicals.com

The regioselectivity of these reactions is expected to follow the same principles as bromination, with substitution occurring preferentially at the positions activated by the amino and hydroxyl groups.

Table 1: Halogenation Reactions of Methyl 5-aminosalicylate Hydrochloride

| Reaction | Reagent | Typical Conditions | Expected Major Product(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | Methyl 3-bromo-5-aminosalicylate hydrochloride |

| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane, Room Temperature | Methyl 3-chloro-5-aminosalicylate hydrochloride |

| Iodination | N-Iodosuccinimide (NIS) or I2/oxidizing agent | Various solvents, often with acid catalyst | Methyl 3-iodo-5-aminosalicylate hydrochloride |

Nitration and Sulfonation Reactivity

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a classic electrophilic aromatic substitution. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

Reagents and Conditions: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is the standard nitrating agent. The reaction is highly exothermic and usually requires careful temperature control.

Regioselectivity: The powerful activating effects of the amino and hydroxyl groups would direct the nitro group to the ortho positions (C3 and C6). However, under the strongly acidic conditions of nitration, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a meta-directing and deactivating group. Therefore, the regiochemical outcome will be a balance between the directing effects of the hydroxyl group (ortho, para-directing) and the protonated amino group (meta-directing). This can lead to a mixture of products. The nitration of the related compound, methyl benzoate (B1203000), which has a meta-directing methoxycarbonyl group, yields predominantly methyl 3-nitrobenzoate. aiinmr.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring.

Reagents and Conditions: Fuming sulfuric acid (H2SO4 containing dissolved SO3) or concentrated sulfuric acid at elevated temperatures is typically used for sulfonation.

Regioselectivity: Similar to nitration, the amino group will be protonated under the strongly acidic conditions. The directing effects of the hydroxyl group and the protonated amino group will determine the position of sulfonation, likely leading to a mixture of isomers.

Nucleophilic Reactions at the Ester Group

The methyl ester group of Methyl 5-aminosalicylate hydrochloride is susceptible to nucleophilic attack, leading to the formation of amides, hydrazides, or hydrolysis to the corresponding carboxylic acid.

Amidation and Transamidation Reactions

Amidation: The reaction of the methyl ester with ammonia (B1221849) or primary or secondary amines yields the corresponding amide.

Reagents and Conditions: The reaction can be carried out by heating the ester with an excess of the amine, sometimes in the presence of a catalyst. For instance, the direct amidation of methyl benzoate with various amines has been achieved using niobium(V) oxide (Nb2O5) as a heterogeneous catalyst under solvent-free conditions. researchgate.net

Products: Reaction with ammonia would yield 5-aminosalicylamide hydrochloride. Reaction with a primary amine (R-NH2) would give the corresponding N-substituted amide.

Transamidation: While less common for esters, transamidation can conceptually occur where an existing amide exchanges its amino group with another amine. More relevant to this context is the direct conversion of the ester to an amide.

Hydrolysis Pathways (Non-Biological Context)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminosalicylic acid hydrochloride, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in the presence of an aqueous acid (e.g., HCl, H2SO4). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is typically faster and more efficient than acid-catalyzed hydrolysis. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. A study on a prodrug of 5-aminosalicylic acid describes the hydrolysis of a methyl ester under basic conditions using sodium hydroxide. nih.gov

Table 2: Reactions at the Ester Group of Methyl 5-aminosalicylate Hydrochloride

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Amidation | Ammonia or R-NH2/R2NH | Heating, optional catalyst (e.g., Nb2O5) | 5-aminosalicylamide hydrochloride or N-substituted derivative |

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl) | Heating | 5-aminosalicylic acid hydrochloride |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H2O/ROH, Heating 2. H3O+ | 1. Heating 2. Acidic workup | 5-aminosalicylic acid hydrochloride |

Reactions Involving the Amino Functionality

The primary amino group in Methyl 5-aminosalicylate hydrochloride is a key site for various derivatization reactions.

Acylation: The amino group can be readily acylated to form amides.

Reagents and Conditions: Acylating agents such as acid chlorides (R-COCl) or acid anhydrides ((RCO)2O) are commonly used, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. A well-documented reaction for the parent compound, 5-aminosalicylic acid, is its acetylation to N-acetyl-5-aminosalicylic acid. nih.gov This transformation can be expected to proceed similarly for the methyl ester.

Alkylation: The amino group can also undergo alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a challenge to control.

Diazotization: As a primary aromatic amine, the amino group can be converted to a diazonium salt (-N2+Cl-) upon treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com

Reagents and Conditions: Sodium nitrite and hydrochloric acid at 0-5 °C.

Reactivity of the Diazonium Salt: The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF4).

Replacement with -I: By treatment with potassium iodide (KI).

Replacement with -OH: By heating in water.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often colored dyes.

Table 3: Reactions at the Amino Group of Methyl 5-aminosalicylate Hydrochloride

| Reaction | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation (Acetylation) | Acetic anhydride (B1165640) or Acetyl chloride | Often with a base (e.g., pyridine) | N-acetyl derivative (amide) |

| Alkylation | Alkyl halide (R-X) | Base, heating | N-alkylated derivative(s) |

| Diazotization | NaNO2, HCl | 0-5 °C | Diazonium salt |

| - Sandmeyer Reaction | CuCl, CuBr, or CuCN | Heating | Aryl chloride, bromide, or nitrile |

| - Azo Coupling | Activated aromatic compound (e.g., phenol) | Mildly alkaline or acidic conditions | Azo compound |

Acylation and Alkylation Derivatives

The primary amino group in Methyl 5-aminosalicylate is a nucleophilic center that readily undergoes acylation and alkylation reactions.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. A notable example is the reaction of methyl 5-aminosalicylate with 6-bromohexanoyl chloride in the presence of N,N-dimethylaniline, which proceeds in a quantitative yield. prepchem.com This transformation highlights the utility of the amino group as a handle for introducing long-chain functionalities, which can be valuable for modifying the compound's physicochemical properties.

Interactive Data Table: Acylation of Methyl 5-aminosalicylate

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Methyl 5-aminosalicylate | 6-bromohexanoyl chloride | N,N-dimethylaniline | Not specified | Not specified | Methyl 5-(6-bromohexanamido)salicylate | Quantitative | prepchem.com |

| 5-Aminosalicylic acid | Acyl chloride | Pyridine (B92270) | Not specified | Not specified | N-acyl-5-aminosalicylic acid | Not specified | nih.gov |

Alkylation: While specific examples of N-alkylation of methyl 5-aminosalicylate are not extensively detailed in the reviewed literature, the general reactivity of aromatic amines suggests that it can be achieved using alkyl halides or other alkylating agents. wikipedia.org These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. nih.govacsgcipr.org

Schiff Base Formation

The amino group of Methyl 5-aminosalicylate readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents onto the aromatic ring. The formation of Methyl 2-hydroxy-5-benzylideneaminobenzoate through the reaction with benzaldehyde (B42025) is a representative example of this transformation. prepchem.com The resulting Schiff bases can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or as ligands for metal complexes. sciencetechindonesia.commdpi.com

Interactive Data Table: Schiff Base Formation with Methyl 5-aminosalicylate and its Derivatives

| Amine Reactant | Carbonyl Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Reference |

| Methyl 5-aminosalicylate | Benzaldehyde | Not specified | Not specified | Not specified | Methyl 2-hydroxy-5-benzylideneaminobenzoate | prepchem.com |

| 5-Aminosalicylic acid | Pyrrole-2-carbaldehyde | Not specified | Not specified | Not specified | 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid | sciencetechindonesia.com |

| 5-Aminosalicylic acid | Indole-2-carbaldehyde | Not specified | Not specified | Not specified | 5-(((1H-indol-2-yl)methylene)amino)-2-hydroxybenzoic acid | sciencetechindonesia.com |

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group at the 2-position of the benzene ring is another key site for chemical modification, primarily through etherification and esterification reactions.

Etherification Reactions

The phenolic hydroxyl group can be converted to an ether linkage through reactions with alkylating agents, most commonly via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgtcichemicals.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide or another electrophile. While specific examples detailing the etherification of Methyl 5-aminosalicylate are not prevalent in the surveyed literature, the general principles of this reaction are well-established for phenolic compounds. mdpi.com The choice of base and reaction conditions is crucial to ensure selective O-alkylation over potential N-alkylation of the amino group.

Esterification of the Phenolic Group

The phenolic hydroxyl group can be readily esterified to form a diester derivative. A common method for this transformation is the reaction with an acid anhydride in the presence of a base, such as pyridine. For instance, Methyl 2-hydroxy-5-benzylideneaminobenzoate can be acetylated with acetic anhydride in pyridine to yield Methyl 2-acetoxy-5-benzylideneaminobenzoate. prepchem.com This reaction demonstrates the feasibility of converting the phenolic hydroxyl into an ester, which can alter the compound's biological activity and pharmacokinetic profile. The resulting diester can be subsequently hydrolyzed to regenerate the free amine, as demonstrated by the conversion of Methyl 2-acetoxy-5-benzylideneaminobenzoate to Methyl 2-acetoxy-5-aminobenzoate upon boiling with water. prepchem.com

Interactive Data Table: Esterification of the Phenolic Group in Methyl 5-aminosalicylate Derivatives

| Reactant | Acylating Agent | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Methyl 2-hydroxy-5-benzylideneaminobenzoate | Acetic anhydride | Pyridine | Pyridine | Room temperature | Methyl 2-acetoxy-5-benzylideneaminobenzoate | Not specified | prepchem.com |

| 1,5-hexadiene (precursor to a diol) | Benzoyl chloride, then Acetic anhydride | Pyridine | Pyridine | Not specified | (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate | 34% (3 steps) | mdpi.com |

Chelation and Complexation Chemistry

The presence of the phenolic hydroxyl group and the amino group, along with the carbonyl oxygen of the ester, endows Methyl 5-aminosalicylate with the potential to act as a chelating agent for various metal ions. The arrangement of these functional groups allows for the formation of stable coordination complexes.

Research on related salicylate (B1505791) derivatives has shown their ability to form complexes with transition metals like copper(II). researchgate.net In these complexes, the salicylate moiety can coordinate to the metal center through the carboxylate oxygen and the phenolic oxygen. It is plausible that Methyl 5-aminosalicylate would exhibit similar chelating behavior, potentially involving the amino group in coordination as well, forming a tridentate ligand. The study of such metal complexes is an area of interest due to their potential applications in catalysis and as therapeutic agents. core.ac.ukorientjchem.orgiosrjournals.org The formation of stable chelates can also influence the bioavailability and therapeutic efficacy of the parent molecule.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While a standard one-dimensional proton (¹H) NMR spectrum for the free base, Methyl 5-aminosalicylate (B10771825), is available, providing basic structural confirmation, more advanced NMR data for the hydrochloride salt is absent from the reviewed literature.

Multi-Dimensional NMR for Structural Elucidation

No published studies detailing the use of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the complete and unambiguous assignment of proton and carbon signals in Methyl 5-aminosalicylate hydrochloride were identified. Such studies would be invaluable for confirming the precise molecular structure and conformation in solution.

Solid-State NMR Investigations

Similarly, there is no available research on the solid-state NMR characterization of this compound. Solid-state NMR would provide crucial insights into the molecular structure, polymorphism, and intermolecular interactions within the solid form of the hydrochloride salt.

Single-Crystal X-ray Diffraction Analysis

The crystallographic structure of Methyl 5-aminosalicylate hydrochloride has not been reported in the accessible literature.

Crystal Structure Determination

Without single-crystal X-ray diffraction data, fundamental information such as the crystal system, space group, and precise atomic coordinates of the molecule within the crystal lattice remains unknown.

Intermolecular Interactions in the Crystalline State

Consequently, a detailed analysis of the intermolecular interactions, including hydrogen bonding and other non-covalent interactions that govern the crystal packing of Methyl 5-aminosalicylate hydrochloride, cannot be performed.

Advanced Mass Spectrometry Applications

While mass spectrometry is a standard technique for determining the molecular weight of compounds, specific studies on the advanced applications of mass spectrometry, such as detailed fragmentation analysis or tandem mass spectrometry for the structural elucidation of Methyl 5-aminosalicylate hydrochloride, are not described in the available scientific reports.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. mdpi.com For Methyl 5-aminosalicylate hydrochloride, the analysis would be performed on the protonated cation, [C8H9NO3+H]+. The theoretical monoisotopic mass of this ion can be calculated with high precision.

By comparing the experimentally measured mass-to-charge ratio (m/z) to the theoretical value, a mass accuracy value, typically in the parts-per-million (ppm) range, can be determined. This high degree of accuracy allows for the confident assignment of the molecular formula C8H9NO3, distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 1: HRMS Data for Methyl 5-aminosalicylate Cation

| Attribute | Value |

| Molecular Formula | C8H9NO3 |

| Ion Formula | [C8H9NO3+H]+ |

| Theoretical Monoisotopic Mass | 168.0655 Da |

| Expected Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For Methyl 5-aminosalicylate, the molecular ion (M+) at m/z 167 is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. chemicalbook.com

The fragmentation pathway helps to confirm the connectivity of the atoms and the identity of the functional groups. Key fragmentation steps for Methyl 5-aminosalicylate include:

Loss of Methanol (B129727): The molecular ion at m/z 167 can undergo a rearrangement to eliminate a neutral methanol (CH3OH) molecule, a process often facilitated by the ortho-hydroxyl group, resulting in a prominent fragment ion at m/z 135. docbrown.info

Decarbonylation: The fragment at m/z 135 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds, to produce an ion at m/z 107.

Further Fragmentation: The ion at m/z 107 can undergo further fragmentation, including another loss of CO, to yield a fragment at m/z 79. chemicalbook.com

These fragmentation pathways provide a structural fingerprint for the molecule.

Table 2: Proposed MS/MS Fragmentation of Methyl 5-aminosalicylate (M+•)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 167 | 135 | CH3OH (32 Da) | 5-amino-benzocyclopropenone ion |

| 135 | 107 | CO (28 Da) | Aminocyclopentadienyl cation |

| 107 | 79 | CO (28 Da) | C5H5N+• species |

Vibrational Spectroscopy (Infrared and Raman) for Structural Insight

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. nih.govmdpi.com The resulting spectra provide direct evidence for the presence of specific functional groups. The IR spectrum of Methyl 5-aminosalicylate shows characteristic absorption bands that confirm its structure. chemicalbook.com

N-H and O-H Stretching: The region between 3200 and 3450 cm⁻¹ contains bands corresponding to the amine (N-H) and hydroxyl (O-H) stretching vibrations. The N-H stretches typically appear as two distinct bands (symmetric and asymmetric), while the O-H stretch is often broad due to hydrogen bonding. chemicalbook.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed in the 2950-3100 cm⁻¹ region. chemicalbook.com

C=O Stretching: A strong, sharp absorption band around 1675 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. chemicalbook.com Its position can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group.

Aromatic C=C Stretching and N-H Bending: The region from 1450 to 1620 cm⁻¹ contains several bands due to aromatic ring C=C stretching and N-H bending vibrations. chemicalbook.com

C-O Stretching: Bands corresponding to C-O stretching of the ester and phenol (B47542) groups are found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. chemicalbook.com

Table 3: Key Infrared Vibrational Assignments for Methyl 5-aminosalicylate

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3408, 3328 | Asymmetric & Symmetric N-H Stretch | Amine (-NH2) |

| ~3220 (broad) | O-H Stretch (H-bonded) | Hydroxyl (-OH) |

| 2958 | C-H Stretch | Methyl (-CH3) |

| 1675 | C=O Stretch | Ester (-COOCH3) |

| 1616 | Aromatic C=C Stretch / N-H Bend | Aromatic Ring / Amine |

| 1485, 1441 | Aromatic C=C Stretch | Aromatic Ring |

| 1303, 1231 | C-O Stretch | Ester / Phenol |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule.

UV-Visible Absorption: Methyl 5-aminosalicylate is expected to show characteristic absorption bands in the ultraviolet (UV) region. The parent compound, methyl salicylate (B1505791), exhibits absorption maxima around 234 nm and 303 nm. scribd.com The presence of the amino group (-NH2) at the 5-position, which acts as a powerful electron-donating auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths due to the extension of π-conjugation.

Fluorescence: Many salicylate derivatives are known to be fluorescent. Methyl salicylate, for instance, displays a dual fluorescence phenomenon originating from different molecular species in the excited state, a process often mediated by excited-state intramolecular proton transfer (ESIPT). scribd.com The amino group in Methyl 5-aminosalicylate would likely modulate these photophysical properties, potentially shifting the emission wavelength and influencing the fluorescence quantum yield.

Chiroptical Spectroscopy (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—those that are non-superimposable on their mirror images.

Methyl 5-aminosalicylate hydrochloride itself is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it is optically inactive and will not produce a signal in CD or ORD spectroscopy.

However, should chiral derivatives of this compound be synthesized—for example, by introducing a chiral center via substitution on the amine group or elsewhere on the molecule—then chiroptical spectroscopy would become an indispensable tool. For such hypothetical chiral derivatives, these techniques could be used to:

Confirm the presence of optical activity.

Determine the absolute configuration of the stereocenters.

Study conformational equilibria in solution.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest.

A DFT analysis of Methyl 5-aminosalicylate (B10771825) hydrochloride would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, representing the most stable molecular structure. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for such calculations, as it has been shown to reproduce structural parameters accurately for related molecules like Methyl Salicylate (B1505791). researchgate.netchalcogen.ro

The optimization would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For Methyl 5-aminosalicylate hydrochloride, particular attention would be paid to the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, as well as the orientation of the protonated amino group (-NH3+) and its interaction with the chloride counter-ion. These structural details are critical for understanding the molecule's crystal packing and intermolecular interactions.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C-N (amino) | ~1.40 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

Note: The values in Table 1 are representative examples based on DFT calculations of similar aromatic esters and are for illustrative purposes.

Ab Initio Methods for Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the positions of the nuclei, without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach.

These methods are particularly useful for predicting molecular properties that are difficult to measure experimentally. For Methyl 5-aminosalicylate hydrochloride, ab initio calculations can predict properties such as nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (corresponding to IR and Raman spectra), and electronic absorption spectra (UV-Vis). chalcogen.ro Comparing these theoretical predictions with experimental spectra can help confirm the molecular structure and assign spectral peaks to specific atomic motions or electronic transitions. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within an ab initio framework to calculate NMR chemical shifts with high accuracy.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 165-175 |

| C-OH (Phenolic) | 150-160 |

| C-NH3+ | 135-145 |

| Aromatic C-H | 110-130 |

| O-CH3 (Methyl) | 50-60 |

Note: The values in Table 2 are illustrative and represent typical ranges for the specified carbon environments.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a molecule over time. researchgate.net MD simulations are invaluable for studying the conformational flexibility of Methyl 5-aminosalicylate hydrochloride.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a set period, often nanoseconds to microseconds.

This approach allows for the exploration of the molecule's conformational landscape—the range of shapes it can adopt. For Methyl 5-aminosalicylate hydrochloride, MD simulations can reveal:

The stability of the intramolecular hydrogen bond in an aqueous environment.

The rotational freedom of the ester and amino groups.

The interaction of the molecule with surrounding water molecules and the chloride ion.

Such simulations have been used to study the stability of related Mesalamine derivatives when interacting with biological targets, confirming that the compounds form stable complexes. nih.govresearchgate.net

| Parameter | Typical Setting |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P or SPC/E Water |

| Simulation Time | 100 - 1000 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

| Temperature | 300 K (27°C) |

| Pressure | 1 bar |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods can also predict how a molecule will behave in a chemical reaction, identifying the most likely sites for reaction and the energy profile of the reaction pathway.

Reaction Coordinate Mapping

To understand the detailed mechanism of a chemical reaction, computational chemists can map the reaction coordinate. This involves identifying a geometric parameter (such as a bond length or angle) that changes continuously as reactants are converted into products. This parameter is the "reaction coordinate."

By calculating the potential energy of the system at various points along this coordinate, a potential energy surface can be constructed. This map reveals the lowest energy path from reactants to products. Key points on this path include:

Reactants and Products: Local energy minima on the surface.

Transition State (TS): The highest energy point along the lowest energy path. The structure at the TS is unstable and represents the energetic barrier that must be overcome for the reaction to proceed.

Activation Energy (Ea): The energy difference between the reactants and the transition state.

For a reaction involving Methyl 5-aminosalicylate hydrochloride, such as its hydrolysis or oxidation, reaction coordinate mapping could identify the precise atomic rearrangements, the structure of the transition state, and the activation energy, thereby providing a complete mechanistic picture. This technique is computationally intensive but offers unparalleled detail about how a chemical transformation occurs.

Virtual Screening and Ligand Design Studies (Non-Biological Targets)

Computational studies involving Methyl 5-aminosalicylate hydrochloride are primarily centered on its role as a scaffold or fragment in the design of larger molecules with specific biological activities. While direct virtual screening studies targeting non-biological entities are not extensively documented, the foundational molecule, Methyl 5-aminosalicylate, is utilized in computational chemistry for the development of novel compounds.

In the realm of drug discovery, Methyl 5-aminosalicylate has served as a key building block in the synthesis of N-Arylbenzamides designed as STAT3 dimerization inhibitors. nih.gov The process involved the reductive amination of para-substituted arylaldehydes with Methyl 5-aminosalicylate to produce N-arylmethylaminosalicylates. nih.gov This highlights the utility of the Methyl 5-aminosalicylate core structure in generating libraries of compounds for screening against biological targets.

Furthermore, Methyl 5-aminosalicylate has been employed in the synthesis of ortho-Chlorophenyl substituted pyrimidines, which have been identified as potent Aurora kinase inhibitors. nih.gov The reaction of a chloropyrimidine with Methyl 5-aminosalicylate is a key step in creating a library of potential kinase inhibitors. nih.gov Although these examples are directed at biological targets, the underlying principles of using Methyl 5-aminosalicylate as a scaffold are applicable to ligand design for non-biological targets as well. The inherent chemical functionalities of the molecule, including the amine, hydroxyl, and ester groups, provide versatile points for chemical modification, making it a valuable starting material in combinatorial chemistry and fragment-based ligand design.

The following table summarizes the involvement of Methyl 5-aminosalicylate in the synthesis of compound libraries for screening purposes:

| Target Class | Role of Methyl 5-aminosalicylate | Resulting Compound Class |

|---|---|---|

| STAT3 Dimerization | Starting material for reductive amination | N-Arylbenzamides |

| Aurora Kinase | Reactant with chloropyrimidine | ortho-Chlorophenyl substituted pyrimidines |

Spectroscopic Property Predictions and Correlations with Experimental Data

Detailed theoretical studies focused on predicting the spectroscopic properties of Methyl 5-aminosalicylate hydrochloride and correlating them with experimental data are not widely available in peer-reviewed literature. However, the general approach for such studies involves the use of computational chemistry methods, such as Density Functional Theory (DFT), to calculate various spectroscopic parameters.

These calculations can predict spectroscopic data, including:

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in structural elucidation and conformational analysis.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be computed to help assign the peaks observed in experimental IR and Raman spectra to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions can be calculated to predict the absorption maxima in UV-Vis spectra, providing insights into the electronic structure of the molecule.

While specific computational studies on Methyl 5-aminosalicylate hydrochloride are limited, experimental spectroscopic data is available. For instance, ¹H NMR spectra have been recorded to characterize the compound and its derivatives. google.com High-resolution mass spectrometry has also been used to confirm the molecular weight and elemental composition. google.com A comprehensive study correlating these experimental findings with theoretical predictions would be a valuable area for future research.

The table below outlines the types of spectroscopic data that can be studied for Methyl 5-aminosalicylate hydrochloride, indicating the potential for correlation between experimental and theoretical approaches.

| Spectroscopic Technique | Experimental Data | Theoretical Prediction Method | Information Gained |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts, coupling constants | DFT, Ab initio methods | Molecular structure, conformation |

| IR/Raman | Vibrational frequencies | DFT calculations | Functional groups, molecular vibrations |

| UV-Vis | Absorption maxima (λmax) | Time-Dependent DFT (TD-DFT) | Electronic transitions, chromophores |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | N/A (focus is on structure) | Molecular weight, elemental formula |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar, ionizable compound like Methyl 5-aminosalicylate (B10771825) hydrochloride, several chromatographic techniques are particularly well-suited for its analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like Methyl 5-aminosalicylate hydrochloride. The development of a robust HPLC method is critical for assessing its purity and quantifying it in various matrices.

A typical approach involves reversed-phase (RP-HPLC) chromatography, which separates compounds based on their hydrophobicity. nih.gov For Methyl 5-aminosalicylate hydrochloride, a C18 or Phenyl stationary phase is often employed. nih.govresearchgate.net The mobile phase generally consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), to control the retention and elution of the analyte. nih.govnih.gov Acidification of the mobile phase with agents like formic acid or acetic acid is common to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.govresearchgate.net

Detection is typically achieved using a UV detector, as the aromatic ring and conjugated system of the molecule provide strong chromophores. researchgate.netijpbs.com Photodiode array (PDA) detectors can also be used to confirm peak identity and purity by acquiring the full UV spectrum. upce.cz For higher sensitivity and selectivity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govupce.cz

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. nih.govijpbs.com

Table 1: Illustrative RP-HPLC Method Parameters for Methyl 5-aminosalicylate Hydrochloride Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and selectivity for aromatic and moderately polar compounds. nih.govresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the analyte from the column. nih.gov |

| Gradient | Gradient elution (e.g., 10-90% B over 15 min) | Allows for the separation of impurities with different polarities in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. nih.gov |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. nih.gov |

| Detection | UV at ~300-313 nm or PDA | Wavelength of maximum absorbance for the analyte provides high sensitivity. upce.cz |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com Due to the low volatility and polar nature of Methyl 5-aminosalicylate hydrochloride, stemming from its free amine, hydroxyl, and carboxylic acid ester functional groups, direct analysis by GC is not feasible. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogens on the amine (-NH2) and phenol (B47542) (-OH) groups with nonpolar moieties. Common derivatization approaches for such compounds include:

Silylation: This is a widely used technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to convert the amine and phenol groups into their corresponding fluoroacyl derivatives. This not only increases volatility but can also enhance detection sensitivity, particularly with electron capture detection or negative ion chemical ionization mass spectrometry. jfda-online.com

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized analyte from other components, and the mass spectrometer provides mass information for identification and quantification. The resulting mass spectra contain characteristic fragments that can be used to confirm the structure of the original molecule.

Table 2: Common Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent | Target Functional Groups | Advantage |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Amine (-NH2), Phenol (-OH) | Forms volatile and thermally stable TMS or TBDMS derivatives. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine (-NH2), Phenol (-OH) | Produces stable derivatives and can improve detection sensitivity. jfda-online.com |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com SFC is often considered a hybrid of gas and liquid chromatography, offering benefits of both, such as high efficiency and fast separations. researchgate.net It is particularly advantageous for being a "greener" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. uva.es

For the analysis of polar compounds like Methyl 5-aminosalicylate hydrochloride, pure CO2 is not a strong enough solvent. Therefore, a polar organic modifier, such as methanol, is added to the mobile phase to increase its solvating power and elute the analyte from the column. chromatographytoday.com To achieve good peak shapes for basic compounds containing amine groups, it is often necessary to include an additive in the modifier. chromatographytoday.com Amines are known to interact with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing. Additives like ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) can help to mitigate these interactions. chromatographytoday.com

SFC provides a different selectivity compared to RP-HPLC, making it a complementary technique for purity analysis and impurity profiling. uva.es The technique is well-suited for both analytical and preparative scale separations. researchgate.net

Table 3: Comparison of SFC and RP-HPLC for Polar Analyte Separation

| Feature | Supercritical Fluid Chromatography (SFC) | Reversed-Phase HPLC (RP-HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 | Water/Aqueous Buffer |

| Organic Solvent Usage | Low (as a modifier) | High |

| Analysis Speed | Typically 3-5 times faster due to low viscosity and high diffusivity. researchgate.net | Slower |

| Separation Principle | Primarily normal-phase | Reversed-phase |

| Pressure Drop | Lower | Higher |

Electrochemical Analysis Techniques

Electrochemical methods are highly sensitive and provide valuable information about the redox properties of a molecule. The aminophenol structure of Methyl 5-aminosalicylate hydrochloride makes it electrochemically active and thus an excellent candidate for analysis by these techniques. nih.govnih.gov

Voltammetry measures the current response of an electroactive substance to an applied potential. For Methyl 5-aminosalicylate hydrochloride, its analysis is based on its oxidation at a working electrode, typically a glassy carbon electrode (GCE) or a boron-doped diamond electrode (BDDE). acs.orgresearchgate.net The oxidation process involves the aminophenol moiety, which undergoes a proton-coupled electron transfer reaction to form a quinone-imine intermediate. nih.govacs.org

Techniques such as linear sweep voltammetry, cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study this behavior. nih.govunesp.br CV can be used to investigate the mechanism and reversibility of the redox reaction. acs.org At slow scan rates, the oxidation of the parent compound of Methyl 5-aminosalicylate appears as an irreversible oxidation peak. acs.org As the scan rate increases, the process can become quasi-reversible, with a corresponding reduction peak appearing on the reverse scan. acs.org

DPV and SWV are more sensitive techniques used for quantitative analysis. nih.gov The peak current in these methods is directly proportional to the concentration of the analyte over a specific range. nih.gov The pH of the supporting electrolyte solution significantly influences the peak potential and peak current, and optimization of this parameter is crucial for achieving good sensitivity. nih.gov

Table 4: Representative Voltammetric Data for Aminosalicylate Compounds

| Technique | Working Electrode | Supporting Electrolyte | Observed Process | Approx. Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Britton-Robinson Buffer (pH 1.81) | Diffusion-controlled oxidation | +0.564 nih.gov |

| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | Britton-Robinson Buffer (pH 7.0) | Oxidation | ~+0.900 researchgate.net |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | pH 2 Buffer | Proton-coupled electron transfer | ~+0.20 (vs. SCE) acs.org |

Note: Potentials are for the closely related 5-aminosalicylic acid and are representative.

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This method is highly sensitive and is frequently used as a detection method in flow systems, such as an electrochemical detector for HPLC. nih.gov

In the context of analyzing Methyl 5-aminosalicylate hydrochloride, amperometric detection would be coupled with an HPLC separation. As the analyte elutes from the HPLC column and passes through the electrochemical detector's flow cell, it is oxidized at the surface of the working electrode. The potential applied to the electrode is chosen based on the voltammetric studies, typically set at a value on the plateau of the voltammetric wave to ensure mass-transport limited oxidation and achieve maximum sensitivity. mdpi.com

This combination (HPLC-ED) offers excellent selectivity, as only compounds that are electroactive at the applied potential will generate a signal. It also provides very low detection limits, often in the nanomolar range, making it suitable for trace analysis. mdpi.com The development of novel electrode materials, such as nanocomposites, can further enhance the sensitivity and selectivity of amperometric detection for aminosalicylate compounds. mdpi.comresearchgate.net

Table 5: Typical Parameters for Amperometric Detection

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Technique | Fixed Potential Amperometry | For quantitative detection in a flow system (e.g., HPLC). researchgate.net |

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and good conductivity. acs.org |

| Applied Potential | +0.20 V to +0.40 V (vs. reference) | Set to a potential sufficient to oxidize the analyte as it passes the electrode. researchgate.net |

| Mobile Phase/Electrolyte | Buffered aqueous solution (e.g., pH 7) | Must support both chromatographic separation and electrochemical reaction. mdpi.com |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov

In the context of aminosalicylates, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, has been successfully employed for determining process impurities in 5-aminosalicylic acid. nih.gov This method is particularly advantageous for enhancing the detection of trace impurities. To achieve this, a high concentration of the drug substance is used, and the electrolyte pH is adjusted to be close to the apparent isoelectric point (pI) of the zwitterionic drug. This strategy minimizes the net charge on the primary solute, thereby reducing band-broadening effects like electromigration dispersion and anti-stacking. nih.gov

Research has demonstrated that MECC can be significantly faster than traditional High-Performance Liquid Chromatography (HPLC) methods. For instance, an MECC separation for 5-ASA and its impurities was shown to be twice as fast as the corresponding HPLC method outlined in the United States Pharmacopoeia (USP), while maintaining comparable performance in terms of reproducibility, linearity, and limit of quantitation. nih.gov The high resolving power of CE makes it an invaluable tool for separating structurally similar compounds, which is often a challenge in pharmaceutical analysis. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a multidimensional approach to chemical analysis, offering both separation of complex mixtures and specific identification of the components. nih.govsaspublishers.com The combination of liquid chromatography with mass spectrometry (LC-MS) is one of the most powerful and widely used hyphenated techniques in pharmaceutical analysis. researchgate.net

For the analysis of 5-aminosalicylic acid and its metabolites, HPLC coupled with mass spectrometry (HPLC-MS) has been established as a robust bioanalytical method. nih.gov This technique is essential for determining the parent drug and its various biotransformation products, such as N-acetyl-5-ASA, in biological matrices like blood plasma. nih.govupce.cz The HPLC component separates the different compounds, while the mass spectrometer provides mass-to-charge ratio data, which allows for the confirmation of the identity of each substance and its structural elucidation. nih.gov

The use of tandem mass spectrometry (MS-MS) further enhances the specificity and sensitivity of the analysis. researchgate.net In a typical LC-MS-MS setup, after separation by HPLC, the compound of interest is ionized and selected in the first mass analyzer. It is then fragmented, and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a highly specific "fingerprint" for the molecule, improving confidence in its identification and quantification, even at very low concentrations. researchgate.net Other hyphenated techniques, such as LC-NMR, also offer powerful capabilities for the unambiguous structural determination of novel compounds and impurities. saspublishers.com

Development of Novel Analytical Sensors for Specific Chemical Detection

In recent years, there has been a significant drive toward developing novel analytical sensors that are portable, cost-effective, and provide rapid analysis, offering an alternative to traditional laboratory-based techniques. acs.orgnih.govacs.org Electrochemical sensors, in particular, have shown great promise for the sensitive and selective detection of 5-aminosalicylic acid. nih.gov

These sensors typically work by measuring the current change resulting from the electrochemical oxidation of the target analyte at the surface of a specially modified electrode. mdpi.com Researchers have developed various sensor platforms with enhanced analytical performance. One such example involves a hybrid nanocomposite made of carbon nanotubes (CNT) and a conductive polymer, poly(methylene blue) (PMB), synthesized in a deep eutectic solvent. This modified glassy carbon electrode (GCE) exhibited excellent sensitivity and a very low limit of detection for 5-ASA. mdpi.com The unique properties of nanomaterials, such as high surface area and electrocatalytic activity, greatly improve the sensor's performance. mdpi.com

The development of these sensors focuses on achieving high sensitivity, selectivity against potential interfering substances, and a wide linear detection range. nih.gov The performance of various electrochemical sensors developed for the detection of 5-aminosalicylic acid demonstrates the potential of this technology for routine analysis. mdpi.com

Table 1: Performance of Selected Electrochemical Sensors for 5-Aminosalicylic Acid Detection

| Electrode/Sensor Platform | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) | Source |

| CNT/PMBDES/GCE | Differential Pulse Voltammetry (DPV) | 5–100 | 7.7 nM | mdpi.com |

| PMBDES/CNT/GCE | Differential Pulse Voltammetry (DPV) | Not Specified | 58.2 nM | mdpi.com |

| Boron-Doped Diamond Electrode (BDDE) | Not Specified | 2–300 | 0.02 μM | nih.gov |

| g-C3N4/3D Cerium Vanadate/SPCE | Not Specified | 0.002–380 | 5.47 nM | nih.gov |

Note: Data is for the parent compound 5-aminosalicylic acid. CNT: Carbon Nanotubes; PMB: Poly(methylene blue); GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode.

Environmental Fate and Degradation Studies Non Biological Context

Photochemical Degradation Pathways

Photochemical degradation is a significant pathway for the transformation of organic compounds in the environment, driven by the absorption of light energy.

Direct photolysis occurs when a chemical absorbs UV radiation, leading to its degradation. Aromatic amines and phenolic compounds, both of which are functionalities present in Methyl 5-aminosalicylate (B10771825) hydrochloride, are known to be susceptible to UV degradation. The aromatic ring system in the molecule is expected to absorb UV light, potentially leading to the cleavage of chemical bonds. Studies on related aromatic amines have shown that they undergo photodegradation under UV irradiation, and this process is often negligible in the absence of UV light. sid.ir For instance, the degradation of certain aromatic amines is minimal without a photocatalyst, but proceeds upon UV exposure. sid.ir Similarly, forced degradation studies of methyl salicylate (B1505791), a closely related compound, have utilized UV light to induce degradation. researchgate.net

The degradation kinetics of aromatic amines under UV light can often be described by pseudo-first-order kinetics. sid.ir The rate and extent of degradation are influenced by factors such as the intensity of UV radiation and the chemical matrix.

Table 1: Predicted UV Irradiation Effects on Methyl 5-aminosalicylate hydrochloride

| Parameter | Predicted Outcome | Rationale |

| Susceptibility to UV Degradation | High | Presence of UV-absorbing aromatic ring, amino, and hydroxyl groups. |

| Primary Mechanism | Direct Photolysis | Absorption of UV photons leading to bond cleavage. |

| Kinetic Model | Likely Pseudo-First-Order | Common for photodegradation of organic compounds in dilute solutions. sid.ir |

Note: This table is predictive and based on the behavior of analogous compounds.

Photosensitized degradation involves the transfer of energy from an excited photosensitizer molecule to the target compound, leading to its degradation. Dissolved organic matter (DOM), nitrates, and nitrites in natural waters can act as photosensitizers. researchgate.netnih.gov These substances absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can oxidize a wide range of organic pollutants. mdpi.com

The degradation of phenolic compounds, structurally similar to the salicylate moiety of the target molecule, is known to be enhanced in the presence of photosensitizers like nitrate (B79036) and nitrite (B80452) under simulated sunlight. researchgate.net The degradation of phenol (B47542) in the presence of these ions follows pseudo-first-order kinetics. researchgate.net Similarly, the photosensitized degradation of bisphenol A, another phenolic compound, by dissolved organic matter is significantly faster than its direct photolysis. nih.gov Given the phenolic and amino-aromatic nature of Methyl 5-aminosalicylate hydrochloride, it is expected to be susceptible to photosensitized degradation in natural aquatic environments.

Chemical Hydrolysis in Aqueous Environments